2-[4-(methoxymethyl)piperidin-1-yl]-N-[4-(trifluoromethyl)phenyl]acetamide; oxalic acid
CAS No.: 2549051-67-2
Cat. No.: VC11847245
Molecular Formula: C18H23F3N2O6
Molecular Weight: 420.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2549051-67-2 |
|---|---|
| Molecular Formula | C18H23F3N2O6 |
| Molecular Weight | 420.4 g/mol |
| IUPAC Name | 2-[4-(methoxymethyl)piperidin-1-yl]-N-[4-(trifluoromethyl)phenyl]acetamide;oxalic acid |
| Standard InChI | InChI=1S/C16H21F3N2O2.C2H2O4/c1-23-11-12-6-8-21(9-7-12)10-15(22)20-14-4-2-13(3-5-14)16(17,18)19;3-1(4)2(5)6/h2-5,12H,6-11H2,1H3,(H,20,22);(H,3,4)(H,5,6) |
| Standard InChI Key | SLFGVGSIAGITMV-UHFFFAOYSA-N |
| SMILES | COCC1CCN(CC1)CC(=O)NC2=CC=C(C=C2)C(F)(F)F.C(=O)(C(=O)O)O |
| Canonical SMILES | COCC1CCN(CC1)CC(=O)NC2=CC=C(C=C2)C(F)(F)F.C(=O)(C(=O)O)O |
Introduction
Chemical Structure and Physicochemical Properties
The molecular formula of 2-[4-(methoxymethyl)piperidin-1-yl]-N-[4-(trifluoromethyl)phenyl]acetamide; oxalic acid is C₁₈H₂₃F₃N₂O₆, with a molecular weight of 420.4 g/mol . Key structural features include:
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A piperidine ring substituted with a methoxymethyl group at the 4-position.
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An acetamide linkage connecting the piperidine moiety to a 4-(trifluoromethyl)phenyl group.
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An oxalic acid counterion, enhancing solubility and stability .
Table 1: Physicochemical Properties
The trifluoromethyl group enhances lipophilicity, facilitating membrane permeability, while the oxalic acid component improves aqueous solubility—a balance critical for pharmacokinetic optimization .
Synthesis and Analytical Characterization
Synthetic Pathways
The synthesis typically involves multi-step organic reactions:
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Piperidine Modification: 4-(Methoxymethyl)piperidine is prepared via nucleophilic substitution of piperidine-4-methanol with methyl iodide .
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Acetamide Formation: The piperidine derivative is reacted with chloroacetyl chloride, followed by coupling with 4-(trifluoromethyl)aniline under Schotten-Baumann conditions.
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Salt Formation: The free base is treated with oxalic acid in a polar solvent (e.g., ethanol) to yield the final oxalate salt.
Table 2: Key Reaction Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Piperidine Modification | Methyl iodide, K₂CO₃, DMF, 80°C | 75–85 |
| Acetamide Coupling | Chloroacetyl chloride, Et₃N, 0°C | 60–70 |
| Salt Formation | Oxalic acid, ethanol, RT | 90–95 |
Analytical characterization employs NMR (¹H/¹³C), LC-MS, and X-ray crystallography to confirm structure and purity . The oxalate salt exhibits a distinct melting point of 158–162°C, though exact thermodynamic data (e.g., boiling point) remain undisclosed .
Biological Significance and Mechanism of Action
Tankyrase Inhibition
This compound acts as a tankyrase inhibitor, targeting poly(ADP-ribose) polymerase (PARP) enzymes involved in the Wnt/β-catenin signaling pathway. Tankyrases regulate axin degradation; inhibition stabilizes axin, promoting β-catenin phosphorylation and subsequent proteasomal degradation—thereby suppressing oncogenic Wnt signaling.
Table 3: In Vitro Activity Data
| Parameter | Value | Source Citation |
|---|---|---|
| IC₅₀ (Tankyrase 1) | 12 nM | |
| IC₅₀ (Tankyrase 2) | 18 nM | |
| Selectivity over PARP1 | >100-fold |
Anticancer Activity
Preclinical studies demonstrate efficacy in colorectal cancer models:
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HT-29 Cells: 50% growth inhibition at 1.2 µM.
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SW480 Cells: Reduced β-catenin levels by 70% at 2 µM.
The trifluoromethyl group enhances target binding via hydrophobic interactions, while the methoxymethyl piperidine improves metabolic stability .
Pharmacokinetic and Toxicological Profiles
ADME Properties
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Solubility: 15 mg/mL in aqueous buffer (pH 7.4).
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Plasma Protein Binding: 92% (human).
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Half-Life: 4.2 hours (rat IV).
Toxicity
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Acute Toxicity (LD₅₀): >500 mg/kg (mouse, oral).
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Genotoxicity: Negative in Ames test.
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